molecular formula C73H147BrO36 B12415060 m-PEG36-Br

m-PEG36-Br

Cat. No.: B12415060
M. Wt: 1680.8 g/mol
InChI Key: PXBQSEXNCDFQLC-UHFFFAOYSA-N
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Description

This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG36-Br involves the reaction of methoxy-polyethylene glycol with 2-bromoethanol under specific conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of the bromide-terminated PEG chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The reaction conditions are optimized to achieve reproducible results, and the product is purified using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

m-PEG36-Br primarily undergoes substitution reactions due to the presence of the bromide group. This group can be substituted with various nucleophiles to form different derivatives. The compound can also participate in coupling reactions to form PROTACs .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

    Coupling Reactions: Reagents such as E3 ubiquitin ligase ligands and target protein ligands are used.

Major Products

The major products formed from these reactions are various PROTAC molecules, which consist of two different ligands connected by the this compound linker. These PROTACs are designed to selectively degrade target proteins within cells .

Scientific Research Applications

m-PEG36-Br has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a linker in the synthesis of PROTACs, enabling the study of selective protein degradation.

    Biology: Facilitates the investigation of protein functions and interactions by selectively degrading target proteins.

    Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins, offering a novel approach to drug development.

    Industry: Utilized in the development of new materials and technologies that require precise control over protein levels

Mechanism of Action

m-PEG36-Br functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    m-PEG24-Br: A shorter PEG-based linker used in PROTAC synthesis.

    m-PEG48-Br: A longer PEG-based linker with similar applications.

    m-PEG12-Br: Another PEG-based linker with a shorter chain length.

Uniqueness

m-PEG36-Br is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .

Properties

Molecular Formula

C73H147BrO36

Molecular Weight

1680.8 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane

InChI

InChI=1S/C73H147BrO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-73H2,1H3

InChI Key

PXBQSEXNCDFQLC-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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